4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole
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Overview
Description
4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions to form the pyrazole ring.
Substitution Reactions: The introduction of the chlorophenyl and fluoropropylphenyl groups is achieved through substitution reactions. This can be done using halogenated aromatic compounds and appropriate nucleophiles under conditions such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using halogenated aromatics and organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The exact mechanism would vary based on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenylpyrazole: A simpler analog with only a chlorophenyl group attached to the pyrazole ring.
2-fluoro-4-propylphenylpyrazole: Another analog with only a fluoropropylphenyl group attached to the pyrazole ring.
Uniqueness
4-(4-chlorophenyl)-5-{2'-fluoro-4'-propyl-[1,1'-biphenyl]-4-yl}-1H-pyrazole is unique due to the presence of both chlorophenyl and fluoropropylphenyl groups, which impart distinct chemical and physical properties. This dual substitution pattern can lead to enhanced biological activity, improved solubility, and increased stability compared to its simpler analogs.
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-[4-(2-fluoro-4-propylphenyl)phenyl]-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN2/c1-2-3-16-4-13-21(23(26)14-16)17-5-7-19(8-6-17)24-22(15-27-28-24)18-9-11-20(25)12-10-18/h4-15H,2-3H2,1H3,(H,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFGDZQCAMOQKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)C3=C(C=NN3)C4=CC=C(C=C4)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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